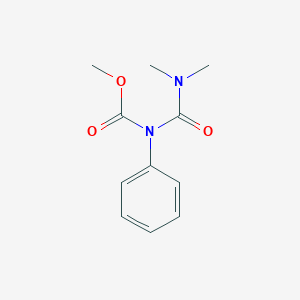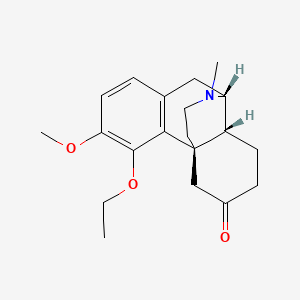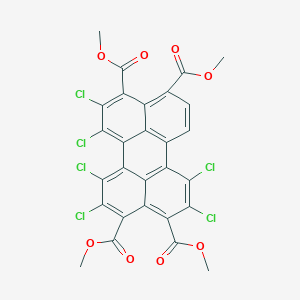
Tetramethyl 1,2,5,6,7,8-hexachloroperylene-3,4,9,10-tetracarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethyl 1,2,5,6,7,8-hexachloroperylene-3,4,9,10-tetracarboxylate is a complex organic compound belonging to the perylene tetracarboxylate family. This compound is characterized by its unique structure, which includes multiple chlorine and methyl groups attached to a perylene core. It is known for its stability and distinctive optical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetramethyl 1,2,5,6,7,8-hexachloroperylene-3,4,9,10-tetracarboxylate typically involves the chlorination of perylene tetracarboxylate derivatives. The process begins with the preparation of 1,6,7,12-tetrachloroperylene-3,4,9,10-tetracarboxylic tetra-n-butylester as a precursor. This precursor undergoes further chlorination and methylation reactions under controlled conditions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound involves large-scale chlorination and methylation processes, often utilizing advanced techniques such as microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: Tetramethyl 1,2,5,6,7,8-hexachloroperylene-3,4,9,10-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different perylene derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Chlorine atoms can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions include various perylene derivatives with altered optical and electronic properties .
Scientific Research Applications
Tetramethyl 1,2,5,6,7,8-hexachloroperylene-3,4,9,10-tetracarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic compounds.
Biology: Investigated for its potential use in bioimaging due to its fluorescent properties.
Medicine: Explored for its potential in drug delivery systems and photodynamic therapy.
Industry: Utilized in the production of organic semiconductors and photovoltaic devices
Mechanism of Action
The mechanism of action of Tetramethyl 1,2,5,6,7,8-hexachloroperylene-3,4,9,10-tetracarboxylate involves its interaction with molecular targets through its unique electronic structure. The compound’s multiple chlorine and methyl groups influence its reactivity and interaction with other molecules. It can participate in electron transfer processes, making it valuable in applications such as organic electronics and photodynamic therapy .
Comparison with Similar Compounds
- 1,6,7,12-tetrachloroperylene-3,4,9,10-tetracarboxylic tetra-n-butylester
- 1,6,7,12-tetrachloroperylene-3,4,9,10-tetracarboxylic monoimide monoanhydride
- 1,6,7,12-tetraphenoxy-bay-functionalized perylene bisimides
Comparison: Tetramethyl 1,2,5,6,7,8-hexachloroperylene-3,4,9,10-tetracarboxylate stands out due to its enhanced stability and unique optical properties compared to other perylene derivatives. Its multiple chlorine and methyl groups provide distinct electronic characteristics, making it more suitable for specific applications in organic electronics and photodynamic therapy .
Properties
CAS No. |
97905-31-2 |
|---|---|
Molecular Formula |
C28H14Cl6O8 |
Molecular Weight |
691.1 g/mol |
IUPAC Name |
tetramethyl 1,2,5,6,7,8-hexachloroperylene-3,4,9,10-tetracarboxylate |
InChI |
InChI=1S/C28H14Cl6O8/c1-39-25(35)8-6-5-7-9-10(8)16(26(36)40-2)22(32)20(30)14(9)15-12-11(7)19(29)23(33)17(27(37)41-3)13(12)18(28(38)42-4)24(34)21(15)31/h5-6H,1-4H3 |
InChI Key |
FWWOWDUNMBXBQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C3=C(C=C1)C4=C5C(=C(C(=C(C5=C(C(=C4Cl)Cl)C(=O)OC)C(=O)OC)Cl)Cl)C3=C(C(=C2C(=O)OC)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


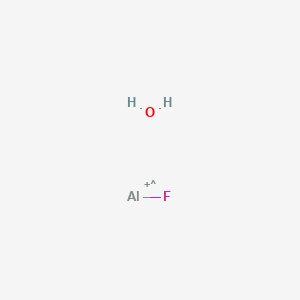
![[4-(2-Methoxypropan-2-yl)cyclohex-1-en-1-yl]methanol](/img/structure/B14339651.png)
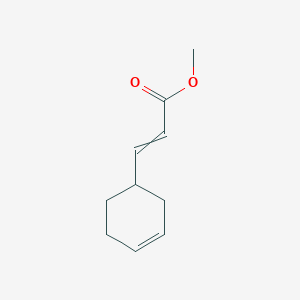
![Benzenesulfonic acid, 2-amino-4-[(sulfomethyl)amino]-](/img/structure/B14339660.png)
![1-({[(2,4-Dinitrophenyl)sulfanyl]acetyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14339668.png)
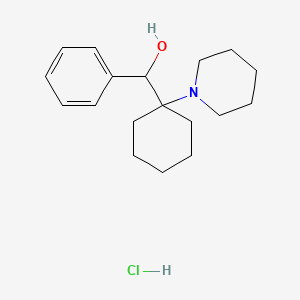
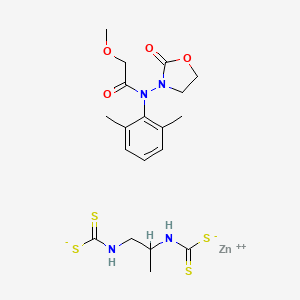
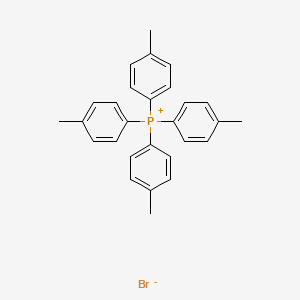
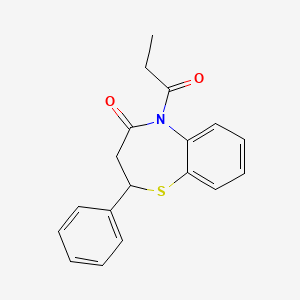
![1H-Pyrrolo[2,3-b]pyridine-3,6-dicarboxylic acid](/img/structure/B14339705.png)
